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Compound of Interest

Compound Name: Interleukin (IL)-6 Receptor

Cat. No.: B1574841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the co-

immunoprecipitation (Co-IP) of the Interleukin-6 receptor (IL-6R) and its signal-transducing co-

receptor, glycoprotein 130 (gp130). Understanding the interaction between these two proteins

is crucial for deciphering the intricacies of IL-6 signaling, a pathway implicated in numerous

physiological and pathological processes, including inflammation, immunity, and cancer.

Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine that exerts its effects through a receptor complex

composed of the ligand-binding IL-6R (also known as gp80 or CD126) and the signal-

transducing component gp130 (CD130). The formation of a higher-order hexameric complex,

consisting of two molecules each of IL-6, IL-6R, and gp130, is a critical step for the initiation of

downstream signaling cascades, primarily the JAK/STAT and MAPK pathways.[1] Co-

immunoprecipitation is a powerful technique to study the in-vivo or in-vitro interaction between

IL-6R and gp130, providing insights into the assembly of the signaling complex and the effects

of potential therapeutic modulators.

There are two main modes of IL-6 signaling: classic signaling and trans-signaling. In classic

signaling, IL-6 binds to membrane-bound IL-6R (mIL-6R), which is expressed on a limited

number of cells, such as hepatocytes and some leukocytes. This complex then recruits gp130

to initiate downstream signaling. In trans-signaling, IL-6 binds to a soluble form of the IL-6R
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(sIL-6R), and this complex can activate cells that only express gp130, which is ubiquitously

expressed.

Data Presentation
The following tables summarize quantitative data related to the IL-6, IL-6R, and gp130

interactions, derived from various experimental approaches.

Table 1: Binding Affinities of IL-6 Receptor Complex Components

Interacting
Molecules

Method
Dissociation
Constant (Kd)

Reference

IL-6 and sIL-6R
Surface Plasmon

Resonance
22 nM [2]

IL-6/sIL-6R complex

and gp130

Surface Plasmon

Resonance
10 pM [2]

Table 2: Quantification of Soluble IL-6 Receptor Complex Formation

Experimental
Condition

Method
Percentage of
sIL-6R in
Complex

Percentage of
IL-6 in
Complex

Reference

100 ng/mL IL-6 +

50 ng/mL sIL-6R
ELISA 6.85% 1.57% [3]

Signaling Pathway and Experimental Workflow
Diagrams
// Classic Signaling "IL-6" -> "mIL-6R" [label="Classic Signaling"]; "mIL-6R" -> "gp130"

[label="Complex Formation"]; "gp130" -> "JAK" [label="Activation"];

// Trans-Signaling "IL-6" -> "sIL-6R" [label="Trans-Signaling"]; "sIL-6R" -> "gp130"

[label="Complex Formation"];
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// Downstream Signaling "JAK" -> "STAT3" [label="Phosphorylation"]; "STAT3" -> "pSTAT3";

"pSTAT3" -> "Nucleus" [label="Dimerization & Translocation"]; "JAK" -> "MAPK"

[label="Activation"]; "Nucleus" -> "Gene Expression";

{rank=same; "mIL-6R"; "gp130"} } Caption: IL-6 Classic and Trans-Signaling Pathways.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell Culture expressing IL-6R and gp130

Cell Lysis with non-denaturing buffer

Pre-clearing of lysate with non-specific IgG and Protein A/G beads

Immunoprecipitation:
Incubate with anti-IL-6R or anti-gp130 antibody

Capture of immune complexes with Protein A/G beads

Wash beads to remove non-specific binding

Elution of protein complex from beads

Analysis by SDS-PAGE and Western Blot

End: Detection of co-precipitated protein

Click to download full resolution via product page
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Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of IL-6R and gp130

from cultured mammalian cells. This protocol is a compilation of best practices for membrane

protein Co-IP and should be optimized for specific cell lines and antibodies.

Materials and Reagents
Cell Lines: HEK293T, COS-7, or other cell lines endogenously or transiently expressing IL-

6R and gp130.

Antibodies:

Primary antibody for immunoprecipitation (e.g., rabbit anti-IL-6R or mouse anti-gp130).

Primary antibody for Western blotting (e.g., mouse anti-gp130 or rabbit anti-IL-6R, from a

different host species than the IP antibody).

Secondary antibodies conjugated to HRP.

Reagents for Cell Lysis and Immunoprecipitation:

Phosphate-Buffered Saline (PBS), ice-cold.

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 1%

Triton X-100 (NP-40 is often recommended for membrane proteins[4]), with freshly added

protease and phosphatase inhibitor cocktails.

Protein A/G magnetic beads or agarose beads.

Non-specific IgG from the same species as the IP antibody.

Reagents for SDS-PAGE and Western Blotting:

Laemmli sample buffer.

Acrylamide/bis-acrylamide solution.

Tris-glycine-SDS running buffer.
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Transfer buffer.

PVDF or nitrocellulose membrane.

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

TBST (Tris-Buffered Saline with 0.1% Tween-20).

Chemiluminescent substrate.

Protocol
1. Cell Culture and Stimulation (Optional)

Culture cells to 80-90% confluency in appropriate media.

If investigating ligand-induced interaction, starve cells in serum-free media for 4-6 hours.

Stimulate cells with recombinant human IL-6 (e.g., 10-50 ng/mL) for 15-30 minutes at 37°C.

Include an unstimulated control.

2. Cell Lysis

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Add ice-cold Co-IP Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish).

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a BCA or Bradford assay.

3. Pre-clearing the Lysate
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To a sufficient volume of cleared lysate (e.g., 500 µg to 1 mg of total protein), add non-

specific IgG (1-2 µg) from the same host species as the primary antibody to be used for

immunoprecipitation.

Add 20-30 µL of a 50% slurry of Protein A/G beads.

Incubate on a rotator for 1-2 hours at 4°C.

Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads) and

carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.

4. Immunoprecipitation

Add the primary antibody specific for the "bait" protein (e.g., anti-IL-6R) to the pre-cleared

lysate. The optimal antibody concentration should be determined empirically, but a starting

point of 1-5 µg per 1 mg of lysate is common.

As a negative control, set up a parallel immunoprecipitation with an equivalent amount of

isotype control IgG.

Incubate on a rotator overnight at 4°C.

5. Capture of Immune Complexes

Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

Incubate on a rotator for 2-4 hours at 4°C.

6. Washing

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).

Carefully remove the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer (or a wash buffer with a

lower detergent concentration, e.g., 0.1% NP-40). After each wash, pellet the beads and

discard the supernatant.
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7. Elution

After the final wash, remove all residual supernatant.

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.

8. SDS-PAGE and Western Blotting

Load the eluted samples, along with a sample of the input lysate (20-30 µg), onto an SDS-

PAGE gel.

Perform electrophoresis to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the "prey" protein (e.g., anti-

gp130) overnight at 4°C.

Wash the membrane with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Detect the signal using a chemiluminescent substrate and an imaging system.

To confirm the immunoprecipitation of the bait protein, the membrane can be stripped and re-

probed with an antibody against the bait protein (e.g., anti-IL-6R).

Troubleshooting and Considerations
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Detergent Choice: The choice and concentration of detergent are critical for solubilizing

membrane proteins while preserving their interactions. NP-40 and Triton X-100 are

commonly used, but others like CHAPS or digitonin may be necessary for certain

interactions.

Antibody Selection: Use high-affinity, specific antibodies that are validated for

immunoprecipitation. Monoclonal antibodies are often preferred for their specificity, but

polyclonal antibodies can sometimes be more efficient at capturing protein complexes.

Washing Steps: The number and stringency of washes are crucial to reduce background and

non-specific binding. However, overly stringent washes can disrupt weak or transient

interactions.

Controls: Appropriate controls are essential for interpreting the results. These include an

isotype control IgG for the immunoprecipitation and loading input controls for the Western

blot.

Quantitative Analysis: For a more quantitative analysis, densitometry can be performed on

the Western blot bands. The intensity of the co-precipitated protein band can be normalized

to the intensity of the immunoprecipitated bait protein band.

By following these detailed protocols and considering the key experimental variables,

researchers can successfully perform co-immunoprecipitation of IL-6R and gp130 to investigate

the formation and regulation of this critical cytokine receptor complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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